N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties These structures are known for their biological activities and are often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and quinazolinone intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation.
-
Preparation of Benzimidazole Intermediate
Starting Material: o-phenylenediamine
Reagents: Formic acid or other suitable formylating agents
Conditions: Reflux in an acidic medium
-
Preparation of Quinazolinone Intermediate
Starting Material: Anthranilic acid
Reagents: Isocyanates or other suitable reagents
Conditions: Heating under reflux
-
Coupling Reaction
Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)
Conditions: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate heating
Products: Oxidized derivatives of the benzimidazole or quinazolinone rings
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Products: Reduced forms of the benzimidazole or quinazolinone rings
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted derivatives on the benzimidazole or quinazolinone rings
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects.
- Investigated as a lead compound for drug development.
-
Industry
- Potential applications in the development of new materials.
- Studied for its stability and reactivity in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
-
Benzimidazole Derivatives
- Known for their antimicrobial and antiviral activities.
- Examples: Albendazole, Mebendazole
-
Quinazolinone Derivatives
- Known for their anticancer and anti-inflammatory activities.
- Examples: Erlotinib, Gefitinib
Uniqueness
N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of benzimidazole and quinazolinone moieties
Biological Activity
N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that integrates a benzimidazole moiety with a quinazolinone derivative. This unique structural combination contributes to its potential biological activities, particularly in oncology and antimicrobial research. The following sections will delve into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.4 g/mol
- Structural Features : The compound features a benzimidazole ring known for its pharmacological properties and a quinazolinone core, which is often associated with anticancer activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that derivatives of benzimidazole and quinazolinone can inhibit various enzymes and pathways involved in cancer progression:
- Mechanism of Action : The compound may exert its anticancer effects by targeting specific receptors or pathways in cancer cells, including apoptosis induction and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Compounds with similar structures have been shown to possess significant antimicrobial properties:
- Activity Spectrum : Effective against various bacterial strains and fungi, suggesting potential as an antibacterial and antifungal agent.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Benzimidazole Core : Starting from o-phenylenediamine, the benzimidazole core is synthesized through condensation reactions.
- Synthesis of the Quinazolinone Core : This can be achieved from anthranilic acid derivatives through cyclization reactions.
- Coupling Reaction : The final step involves coupling the benzimidazole and quinazolinone cores via an amide linkage.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated that it exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains.
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-13-7-8-16-17(10-13)21-11-20-16)6-3-9-24-12-22-15-5-2-1-4-14(15)19(24)26/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,20,21)(H,23,25) |
InChI Key |
SBSDMBOEWJQGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.